2-Chloro-5-methyl-4-nitropyridine

Pharmaceutical analytical method validation ANDA impurity profiling Reference standard procurement

2-Chloro-5-methyl-4-nitropyridine (CAS 97944-45-1) is a chloronitropyridine derivative with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol. It bears a chlorine atom at the 2-position, a methyl group at the 5-position, and a nitro group at the 4-position on the pyridine ring.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 97944-45-1
Cat. No. B1589938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methyl-4-nitropyridine
CAS97944-45-1
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1[N+](=O)[O-])Cl
InChIInChI=1S/C6H5ClN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3
InChIKeyPEGDFBBVKXPIME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methyl-4-nitropyridine CAS 97944-45-1 Procurement Guide: Physicochemical Baseline and Pharmaceutical Designation


2-Chloro-5-methyl-4-nitropyridine (CAS 97944-45-1) is a chloronitropyridine derivative with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol . It bears a chlorine atom at the 2-position, a methyl group at the 5-position, and a nitro group at the 4-position on the pyridine ring [1]. The compound appears as a light yellow to yellow solid-liquid mixture at ambient temperature, with a boiling point of 130 °C at 22 Torr and a predicted density of 1.406 ± 0.06 g/cm³ . It is sparingly soluble in water (2.4 g/L at 25 °C) and must be stored under inert gas at 2–8 °C . Critically, 2-chloro-5-methyl-4-nitropyridine is officially designated as Finerenone Impurity 6 and is supplied as a reference standard under ISO 17034 accreditation for use in analytical method validation, quality control, and Abbreviated New Drug Application (ANDA) filings [2].

Why 2-Chloro-5-methyl-4-nitropyridine Cannot Be Replaced by Generic Chloronitropyridine Analogs


Chloronitropyridine positional isomers differ substantially in their electronic properties, physical state, and regulatory designations, making generic substitution scientifically unsound. The predicted pKa of 2-chloro-5-methyl-4-nitropyridine (-1.54) differs by 0.39 units from 2-chloro-4-nitropyridine (-1.93) and by 1.88 units from its positional isomer 2-chloro-4-methyl-5-nitropyridine (-3.42) . These electronic differences translate into distinct reactivity profiles in nucleophilic aromatic substitution and cross-coupling reactions. Moreover, only 2-chloro-5-methyl-4-nitropyridine holds the regulatory designation as Finerenone Impurity 6, with a documented characterization package (NMR, HPLC, MS) traceable to pharmacopeial standards [1]. A procurement decision based solely on in-class similarity risks introducing an unqualified impurity marker, invalidating analytical method validation, and compromising ANDA regulatory submissions.

2-Chloro-5-methyl-4-nitropyridine Quantitative Differentiation Evidence: How It Compares to Closest Analogs


Regulatory Designation as Finerenone Impurity 6: Binary Differentiation from Non-Designated Chloronitropyridine Analogs

2-Chloro-5-methyl-4-nitropyridine is officially designated as Finerenone Impurity 6 and is supplied with a comprehensive characterization package (NMR, HPLC, MS, COA) compliant with ICH regulatory guidelines [1]. It supports analytical method development, method validation (AMV), and Quality Controlled (QC) applications for ANDA submissions or commercial Finerenone production, with traceability to USP or EP pharmacopeial standards [1]. Neither 2-chloro-4-nitropyridine (CAS 23056-36-2) nor 2-chloro-4-methyl-5-nitropyridine (CAS 23056-33-9) carries this specific regulatory designation or the accompanying documentation package required for regulated pharmaceutical analysis [2].

Pharmaceutical analytical method validation ANDA impurity profiling Reference standard procurement

Predicted pKa: Quantified Electronic Difference vs. 2-Chloro-4-nitropyridine

The predicted pKa of 2-chloro-5-methyl-4-nitropyridine is -1.54 ± 0.10 , compared to -1.93 ± 0.10 for 2-chloro-4-nitropyridine [1]. The 0.39-unit less negative pKa reflects the electron-donating effect of the 5-methyl substituent, which partially counteracts the electron-withdrawing influence of the nitro and chloro groups. This predicts that 2-chloro-5-methyl-4-nitropyridine is slightly less activated toward nucleophilic aromatic substitution at the chlorine-bearing 2-position than 2-chloro-4-nitropyridine.

Nucleophilic aromatic substitution pKa prediction Reactivity tuning

Density Differential: 5.6% Lower Density vs. 2-Chloro-4-nitropyridine

The density of 2-chloro-5-methyl-4-nitropyridine is 1.406 ± 0.06 g/cm³ , compared to 1.489 ± 0.06 g/cm³ for 2-chloro-4-nitropyridine [1], representing a 5.6% reduction. The lower density is attributable to the additional methyl group, which increases molecular volume (C₆H₅ClN₂O₂ vs. C₅H₃ClN₂O₂) without proportionally increasing mass, resulting in a less compact crystal or liquid phase.

Physical property comparison Liquid-liquid extraction Crystallization optimization

Positional Isomer Differentiation: 1.88-Unit pKa Gap and Physical State Contrast vs. 2-Chloro-4-methyl-5-nitropyridine

2-Chloro-5-methyl-4-nitropyridine has a predicted pKa of -1.54 ± 0.10 , whereas its positional isomer 2-chloro-4-methyl-5-nitropyridine has a pKa of -3.42 ± 0.10 —a difference of 1.88 units. The target compound is a light yellow solid-liquid mixture at room temperature , while the isomer is a crystalline solid with a melting point of 37–39 °C and a boiling point of 91 °C at 5 mmHg . These differences arise from the distinct intra- and intermolecular interactions dictated by the relative positions of the methyl, nitro, and chloro substituents.

Positional isomer comparison Electronic structure Handling and storage

Class-Level Nonlinear Optical Potential Inferred from CMNP Hyperpolarizability (19× Urea)

Direct hyperpolarizability data for 2-chloro-5-methyl-4-nitropyridine have not been reported. However, the structurally analogous compound 2-chloro-4-methyl-5-nitropyridine (CMNP) was experimentally and computationally characterized to have a first hyperpolarizability (βtot) 19 times greater than that of urea, determined by DFT/B3LYP/6-311++G(d,p) calculations and validated by spectroscopic measurements [1]. Given the shared chloronitropyridine scaffold and similar substitution pattern, it is plausible that 2-chloro-5-methyl-4-nitropyridine also exhibits enhanced nonlinear optical properties relative to non-nitrated pyridine derivatives.

Nonlinear optics Hyperpolarizability Materials screening

Synthetic Pathway Specificity: Exclusive Intermediate for Finerenone via N-Oxide Reduction

2-Chloro-5-methyl-4-nitropyridine can be oxidized to 2-chloro-5-methyl-4-nitropyridine-1-oxide, which is subsequently reduced to 2-chloro-5-methylpyridin-4-amine—a key building block in the industrial synthesis of Finerenone (BAY 94-8862), a non-steroidal mineralocorticoid receptor antagonist [1][2]. The specific substitution pattern (2-Cl, 5-CH₃, 4-NO₂) is essential for the correct regiochemistry: using 2-chloro-4-methyl-5-nitropyridine would yield 2-chloro-4-methylpyridin-5-amine, a regioisomeric amine that cannot serve as the Finerenone intermediate.

Finerenone synthesis Process chemistry Regiochemistry

Optimal Application Scenarios for 2-Chloro-5-methyl-4-nitropyridine (CAS 97944-45-1) Based on Quantitative Evidence


Finerenone ANDA Impurity Profiling and Quality Control

Pharmaceutical QC laboratories and ANDA filers should procure 2-chloro-5-methyl-4-nitropyridine specifically as Finerenone Impurity 6 for analytical method development, method validation (AMV), and routine QC testing [1]. The compound is supplied with a full characterization package (NMR, HPLC, MS) under ISO 17034 accreditation, with traceability to USP or EP standards [2]. Substituting with a non-designated chloronitropyridine analog would breach regulatory expectations under ICH Q3A/Q3B and potentially delay ANDA approval.

Process Chemistry Scale-Up for Finerenone Intermediate Synthesis

Contract research and manufacturing organizations scaling the Finerenone synthetic route should use 2-chloro-5-methyl-4-nitropyridine as the precursor for N-oxide formation, followed by reduction to 2-chloro-5-methylpyridin-4-amine [3][4]. The 2-Cl/5-CH₃/4-NO₂ substitution pattern is regio-essential; use of the positional isomer 2-chloro-4-methyl-5-nitropyridine would produce the wrong amine regioisomer, rendering the material unsuitable for the downstream Finerenone coupling step [4].

Structure-Activity Relationship (SAR) Studies on Pyridine Electrophilicity

Medicinal chemistry teams investigating the SAR of nitropyridine building blocks can use the 0.39-unit pKa differential between 2-chloro-5-methyl-4-nitropyridine (-1.54) and 2-chloro-4-nitropyridine (-1.93) to systematically tune electrophilic reactivity in nucleophilic aromatic substitution reactions [5]. The electron-donating methyl group allows for milder reaction conditions compared to the non-methylated analog, potentially preserving sensitive functional groups in complex substrates.

Nonlinear Optical Material Candidate Screening

Academic and industrial groups screening chloronitropyridine derivatives for nonlinear optical (NLO) applications should include 2-chloro-5-methyl-4-nitropyridine in their candidate library, based on the experimentally validated 19-fold hyperpolarizability enhancement of the structural analog CMNP over urea [6]. While direct βtot measurement for this compound is pending, the class-level structural similarity provides a rational basis for exploratory procurement by materials science laboratories.

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31 linked technical documents
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